molecular formula C16H15F3N4O2 B2926007 6-morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide CAS No. 1901059-36-6

6-morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2926007
CAS No.: 1901059-36-6
M. Wt: 352.317
InChI Key: ZSXGVPIIMRCNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “6-morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Characterization

6-Morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is involved in the synthesis of various heterocyclic compounds. For example, acetylation of certain carboxamides leads to the formation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which can undergo nucleophilic substitution reactions with primary amines, including morpholino derivatives, to afford substituted pyrimidinone compounds. These compounds are precursors for the synthesis of heterocyclic rings containing tetrahydropyrimidothienoisoquinoline moieties, with potential for pharmacological activity investigation (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Antimicrobial Activity

Compounds derived from this compound have been studied for their antimicrobial properties. Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives synthesized from this compound and screened against various bacterial and fungal strains have shown promising antimicrobial activity. Specifically, morpholine-substituted dihydropyrimidone carboxamide derivatives demonstrated potent antibacterial effects, highlighting their potential as antimicrobial agents (K. Devarasetty, J. Vantikommu, J. Anireddy, & P. Srinivas, 2019).

Cancer Research

In cancer research, this compound derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Certain derivatives have shown moderate cytotoxicity, with structure-activity relationship studies indicating that the introduction of specific scaffolds could be beneficial for activity. These findings suggest the potential of these compounds in the development of new cancer therapies (Huimin Liu, Wenhui Wang, Chengyu Sun, Caolin Wang, Wufu Zhu, & Pengwu Zheng, 2016).

Heterocyclic Compound Synthesis

The versatility of this compound is further demonstrated in the synthesis of a wide range of heterocyclic compounds. For instance, its derivatives have been used to synthesize novel tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, highlighting its utility in facilitating efficient and diverse heterocyclic synthesis (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, & A. Ali, 2011).

Safety and Hazards

The safety and hazards associated with “6-morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

6-morpholin-4-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)11-3-1-2-4-12(11)22-15(24)13-9-14(21-10-20-13)23-5-7-25-8-6-23/h1-4,9-10H,5-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXGVPIIMRCNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.